molecular formula C24H30FN3O2 B2797616 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide CAS No. 1049386-94-8

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2797616
CAS No.: 1049386-94-8
M. Wt: 411.521
InChI Key: AKDVYQGJSBPFSZ-UHFFFAOYSA-N
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Description

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group, linked to a tetrahydropyran ring with a carboxamide group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps. The reaction conditions often involve the use of bases like DBU and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is unique due to its specific combination of a fluorophenyl group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain molecular targets sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O2/c25-21-8-4-5-9-22(21)28-16-14-27(15-17-28)13-12-26-23(29)24(10-18-30-19-11-24)20-6-2-1-3-7-20/h1-9H,10-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDVYQGJSBPFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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